molecular formula C28H38O19 B1313717 D-Cellobiose octaacetate CAS No. 5346-90-7

D-Cellobiose octaacetate

Cat. No. B1313717
CAS RN: 5346-90-7
M. Wt: 678.6 g/mol
InChI Key: WOTQVEKSRLZRSX-JRFIZLOQSA-N
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Description

D-Cellobiose octaacetate is a compound often used in the biomedical industry as a precursor for various drug developments . It is made up of two d-glucose molecules linked by a β-1,4-glycosidic bond . The molecular formula is C28H38O19 and it has a molecular weight of 678.5899 .


Synthesis Analysis

The synthesis of α-D-cellobiose octaacetate involves the acetylative degradation of cellulose or cellulose acetate . The process yields the title compound in high quality and is amenable to large-scale synthesis .


Molecular Structure Analysis

The molecular structure of D-Cellobiose octaacetate can be represented by the IUPAC Standard InChI: InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25-,26-,27+,28+/m0/s1 .


Physical And Chemical Properties Analysis

D-Cellobiose octaacetate has a molecular weight of 678.5899 . More detailed physical and chemical properties are not available in the current resources.

Relevant Papers The most relevant paper is the patent “Process for preparing α-D-cellobiose octaacetate” which provides a novel improved process for the preparation of α-D-cellobiose octaacetate .

Scientific Research Applications

Model Compounds for Analyzing Cellulose

D-Cellobiose octaacetate serves as a model compound for the analysis of cellulose and cellulose acetate. Its applications are notably observed in the study of thermally assisted hydrolysis and methylation, providing insights into the optimal conditions for analyzing cellulosic materials. This research facilitates the understanding of cellulose's behavior under various conditions, contributing to the development of analytical methods for cellulose and its derivatives (Schwarzinger, Tánczos, & Schmidt, 2002).

Enzymatic Synthesis and Biocatalysis

The engineering of cellobiose phosphorylase for the synthesis of oligosaccharides like cellotriose, using D-cellobiose and derivatives as starting materials, highlights its application in enzymatic synthesis. This process demonstrates the potential of cellobiose derivatives in the production of prebiotic oligosaccharides with high purity and yield, showcasing the role of D-cellobiose octaacetate in the biocatalytic synthesis of valuable biochemicals (Ubiparip, Moreno, Beerens, & Desmet, 2020).

Biomedical Applications

In the biomedical field, cellobiose and its derivatives, including D-cellobiose octaacetate, have been explored for their potential applications. For instance, cellobiose dehydrogenase, an enzyme that interacts with cellobiose and its derivatives, shows promise in developing antimicrobial agents, biosensors, and in the synthesis of medically important biomolecules. This indicates the relevance of D-cellobiose octaacetate in biomedical research, providing foundational knowledge for its application in healthcare technologies (Nyanhongo, Thallinger, & Guebitz, 2017).

Biofuel and Bioenergy

Research into cellobiose dehydrogenase and its interaction with cellobiose derivatives, including D-cellobiose octaacetate, also extends to biofuel and bioenergy applications. The enzyme's properties, such as its ability for direct electron transfer, make it a valuable component in the development of biofuel cells and biosensors. This underscores the significance of D-cellobiose octaacetate in renewable energy research, providing pathways for the efficient conversion of biomass into energy (Scheiblbrandner & Ludwig, 2020).

Fundamental Research on Cellulose Dissolution

D-Cellobiose octaacetate plays a role in fundamental research aiming to understand the dissolution mechanism of cellulose in ionic liquids. Studies utilizing D-cellobiose octaacetate contribute to the knowledge of cellulose's interaction with solvents, enhancing our understanding of cellulose's chemical behavior and facilitating the development of new methods for cellulose processing and modification (Zhang, Zhang, Wu, Zhang, He, & Xiang, 2010).

properties

IUPAC Name

[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25-,26-,27-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTQVEKSRLZRSX-HYSGBLIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Cellobiose octaacetate

CAS RN

3616-19-1, 5346-90-7, 22352-19-8
Record name Cellobiose octaacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003616191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-.beta.-D-glucopyranosyl)-, 1,2,3,6-tetraacetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alpha-D-cellobiose octaacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.912
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cellobiose octaacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.727
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, 1,2,3,6-tetraacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
WT Haskins, RM Hann, CS Hudson - Journal of the American …, 1942 - ACS Publications
D-glucosan< 1, 5>/3< 1, 6> as one of its possible constituents, was allowed to stand in 50% sul-furic acid for twenty hours at 20, since kinetic studies had indicated that such conditions …
Number of citations: 23 pubs.acs.org
A Takada, YD Ma, T Fukuda… - Bulletin of the …, 1990 - repository.kulib.kyoto-u.ac.jp
… (n-Alkyl /3-D-cellobioside) hepta-n-alkanoates with varying lengths of alkyl and alkanoyl chains were synthesized via four steps starting with D-cellobiose octaacetate. These new com…
Number of citations: 6 repository.kulib.kyoto-u.ac.jp
C Schwarzinger, I Tanczos, H Schmidt - Journal of Analytical and Applied …, 2002 - Elsevier
Levoglucosan (1,6-anhydro-β-d-glucopyranose), cellobiose (β-d-glucopyranosyl-[1→4]-d-glucopyranose), tri-O-acetyl-levoglucosan (1,6-anhydro-β-d-glucopyranose-2,3,4-triacetate) …
Number of citations: 51 www.sciencedirect.com
KD Goggin, PD Hammen, KL Kuntson… - Journal of Chemical …, 1994 - Wiley Online Library
… Reaction of α‐D‐cellobiose octaacetate (CBO) with HBr in glacial acetic acid or in glacial acetic acid/methylene chloride combination affords α‐D‐cellobiosyl bromide heptaacetate in …
Number of citations: 8 onlinelibrary.wiley.com
R Agrawal, A Satlewal, B Sharma, A Mathur, R Gupta… - Biofuels, 2017 - Taylor & Francis
… α-D Cellobiose octaacetate as inducer gave about 0.80 U/mL FPU which was about 0.30 U/… α-D-Cellobiose octaacetate on the 2 nd day (Figure 1b). α-D-Cellobiose octaacetate induced …
Number of citations: 19 www.tandfonline.com
CM Buchanan, JA Hyatt, SS Kelley, JL Little - Macromolecules, 1990 - ACS Publications
… For the series of crystalline oligomers -D-cellobiose octaacetate (2) through -D-cellononaose … D-Cellobiose octaacetate (2) was used as obtained from Aldrich Chemical Co. Compounds …
Number of citations: 56 pubs.acs.org
K Sakai, T Yamauchi, F Nakasu… - Bioscience, biotechnology …, 1996 - academic.oup.com
… and D-cellobiose octaacetate were obtained from Nacalai Tesque. Inc. Cellulose acetate membrane filters (diameter 47 mm, pore size 0.8 Jim) were obtained from Toyo Roshi Kaisha, …
Number of citations: 97 academic.oup.com
H Kono, Y Numata, N Nagai, T Erata… - Journal of Polymer …, 1999 - Wiley Online Library
… ABSTRACT: A series of crystalline oligomers from α-D-cellobiose octaacetate through α-D-cellohexaose eicosaacetate were prepared by homogeneous acetylation of the cor…
Number of citations: 29 onlinelibrary.wiley.com
F LEUNG, HD CHANZY, S PERE… - CAN, J, CHEM, 1976 - academia.edu
… The present work surveys the results of the crystal data on 6-D-cellobiose octaacetate. Of prime interest is the ring distortion compared to cellobiose which is introduced by the acetyl …
Number of citations: 2 www.academia.edu
C Zhang, R Liu, J Xiang, H Kang, Z Liu… - The Journal of Physical …, 2014 - ACS Publications
… Figure 2 shows the 35 Cl NMR spectra of cellobiose and D-cellobiose octaacetate (DCOA) solutions in DMAc/LiCl. In the cellobiose/DMAc/LiCl solution, the peak of 35 Cl becomes …
Number of citations: 264 pubs.acs.org

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